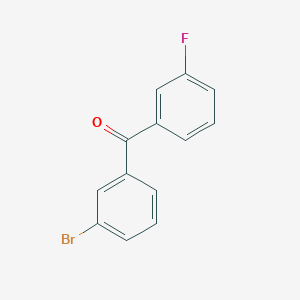

(3-Bromophenyl)(3-fluorophenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAQUGKHKYDPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599853 | |

| Record name | (3-Bromophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75762-58-2 | |

| Record name | (3-Bromophenyl)(3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75762-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromophenyl)(3-fluorophenyl)methanone (CAS No. 75762-58-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Bromophenyl)(3-fluorophenyl)methanone, a halogenated benzophenone derivative of significant interest in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, outlines a robust synthesis protocol via Friedel-Crafts acylation, and provides a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, it explores the compound's reactivity, potential applications in drug discovery, and essential safety and handling protocols. The strategic incorporation of bromine and fluorine atoms imparts unique electronic and lipophilic characteristics, making it a valuable scaffold for the development of novel therapeutic agents.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 75762-58-2 , is a diaryl ketone featuring two substituted phenyl rings. The presence of a bromine atom on one ring and a fluorine atom on the other introduces distinct electronic and steric properties that are highly valuable in the field of drug design and organic synthesis. The benzophenone core is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide array of activities including anticancer, anti-inflammatory, and antimicrobial effects[1].

The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles[2]. The trifluoromethyl group, for instance, is known to increase lipophilicity and metabolic stability[3]. Similarly, the bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures[3]. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development. While experimental data for this specific compound is not extensively published, properties can be estimated based on closely related analogs and computational models.

| Property | Value | Source/Method |

| CAS Number | 75762-58-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₈BrFO | - |

| Molecular Weight | 279.11 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar benzophenones |

| Melting Point | Not available. (For comparison, (3-Bromophenyl)(phenyl)methanone has a melting point of 75.0 to 79.0 °C[4]) | - |

| Boiling Point | Not available. (For comparison, Benzophenone has a boiling point of 305 °C[5]) | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | General solubility of benzophenones |

Synthesis and Purification

The most common and efficient method for the synthesis of diaryl ketones like this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst[6][7].

Reaction Scheme

The synthesis of this compound is achieved by the reaction of fluorobenzene with 3-bromobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates[4][8][9].

Materials:

-

3-Bromobenzoyl chloride

-

Fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To the addition funnel, add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Following this, add fluorobenzene (1.1 equivalents), also dissolved in anhydrous DCM, dropwise to the reaction mixture over a similar period.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is crucial for quenching the reaction and hydrolyzing the aluminum chloride complex[9]. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexanes and ethyl acetate) is an effective purification method.

-

Column Chromatography: For oily or impure solid products, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Caption: Workflow for the purification of this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals should correspond to the eight aromatic protons. The signals for the protons on the fluorophenyl ring will likely exhibit coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbonyl carbon is expected to resonate downfield (around δ 190-200 ppm). The carbons of the fluorophenyl ring will show C-F coupling constants. For comparison, spectral data for similar compounds can be referenced[10][11].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺. A characteristic feature will be the presence of an [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br)[12]. The fragmentation pattern will likely involve the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of acylium ions[7][13].

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A strong C=O stretching vibration for the ketone group, typically in the range of 1650-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-F stretching vibration, which is usually a strong band.

-

A C-Br stretching vibration, typically found in the lower frequency region of the spectrum.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is influenced by its functional groups. The ketone carbonyl can undergo nucleophilic addition and reduction reactions. The bromine atom on the phenyl ring is susceptible to replacement via nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile intermediate for the synthesis of more complex molecules[3].

Applications in Drug Development

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities[1]. The presence of both fluorine and bromine in this compound makes it an attractive starting point for the development of novel therapeutic agents.

-

Anticancer Potential: Many substituted benzophenones have been investigated for their anticancer properties. The ability to further functionalize the molecule via the bromine atom allows for the exploration of structure-activity relationships to optimize potency and selectivity against various cancer cell lines.

-

Enzyme Inhibition: The diaryl ketone motif can act as a pharmacophore for the inhibition of various enzymes. The specific substitution pattern of this compound could be tailored to target kinases, proteases, or other enzymes implicated in disease.

-

Neurological Disorders: The modulation of lipophilicity and electronic properties by the halogen substituents may be beneficial for designing compounds that can cross the blood-brain barrier and interact with central nervous system targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is important to note that some benzophenone derivatives are under regulatory assessment for potential hazards such as carcinogenicity and skin sensitization[15][16][17]. Therefore, it is prudent to treat this compound with a high degree of caution.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The presence of two different halogen atoms on the phenyl rings provides opportunities for further chemical modification and the fine-tuning of its physicochemical and biological properties. This technical guide serves as a comprehensive resource for researchers, providing the necessary information for the synthesis, characterization, and safe handling of this promising compound, thereby facilitating its application in the development of novel molecules with potential therapeutic value.

References

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020, August 21). Cosmetic Ingredient Review.

- Safety Review of Benzophenone. (n.d.).

- ECHA's Regulatory Assessment of Benzophenones: Key Findings and Proposed Actions. (2024, July 2). Chemsafe.

- Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021, April 6). Cosmetic Ingredient Review.

- Benzophenone - Safety Data Sheet. (2015, March 19). Fisher Scientific.

- Experiment 1: Friedel-Crafts Acyl

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026, January 5). American Chemical Society.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- (3-Bromophenyl)(phenyl)methanone 1016-77-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.).

- Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. (n.d.). Benchchem.

- Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride. (n.d.). Benchchem.

- Mass spectra - fragmentation p

- Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts.

- Supporting Inform

- The role of fluorine in medicinal chemistry. (n.d.). PubMed.

- 1016-77-9|(3-Bromophenyl)(phenyl)methanone|BLD Pharm. (n.d.). BLDpharm.

- Methanone, (4-bromophenyl)phenyl-. (n.d.). NIST WebBook.

- CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram. (n.d.). Doc Brown's Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- EI Mass spectra, proposed structures and predominant fragmentation... (n.d.).

- (3-fluorophenyl)(4-fluorophenyl)methanone (C13H8F2O). (n.d.). PubChemLite.

- Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025, August 6).

- (3-Bromophenyl)(phenyl)methanone 1016-77-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- (4-Ethyl-3-fluorophenyl)(phenyl)methanone | C15H13FO | CID 177688204. (2025, December 27). PubChem.

- Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (n.d.). MDPI.

- (3-Bromophenyl)(phenyl)methanone | 1016-77-9. (n.d.). Sigma-Aldrich.

- 3-(p-Bromophenyl)-6-methyl-1,3-oxazinane-2,4-dione - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- (3-Bromophenyl)(Phenyl)Methanone TCI Analytical reagent. (n.d.). AMI Scientific.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. (n.d.).

- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022, November 12).

- Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)ace tyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate | Request PDF. (2025, August 9).

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. fishersci.com [fishersci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. cir-safety.org [cir-safety.org]

- 15. tga.gov.au [tga.gov.au]

- 16. useforesight.io [useforesight.io]

- 17. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide to the Physicochemical Properties of (3-Bromophenyl)(3-fluorophenyl)methanone

Abstract: This technical guide provides a comprehensive analysis of (3-Bromophenyl)(3-fluorophenyl)methanone, a halogenated diaryl ketone of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and extrapolates data from closely related structural analogues to present a robust predictive profile. The guide covers the compound's molecular identity, predicted physicochemical properties, a validated synthetic methodology via Friedel-Crafts acylation, a detailed predictive spectroscopic analysis (IR, NMR, MS), potential applications as a chemical intermediate, and essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to synthesize, characterize, and utilize this compound in their work.

Molecular Identity and Structural Characteristics

This compound belongs to the benzophenone family of aromatic ketones. Its structure is characterized by a central carbonyl group linking a 3-bromophenyl ring and a 3-fluorophenyl ring. The presence and position of the two different halogen substituents (bromine and fluorine) create an asymmetric molecule with distinct electronic and steric properties that influence its reactivity and physical characteristics.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-3'-fluorobenzophenone |

| CAS Number | Data not publicly available |

| Molecular Formula | C₁₃H₈BrFO |

| Molecular Weight | 279.11 g/mol |

| SMILES | O=C(C1=CC(Br)=CC=C1)C2=CC(F)=CC=C2 |

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

The properties listed below are predicted based on the analysis of structurally similar compounds, such as (3-bromophenyl)(phenyl)methanone and various fluorinated benzophenones. These values serve as a reliable estimation for experimental design and planning.

| Property | Predicted Value / Description | Rationale and Comparative Insights |

| Physical State | White to off-white crystalline solid at 20°C | Analogous substituted benzophenones are typically solids at room temperature[1]. |

| Melting Point | 70 - 85 °C | (3-Bromophenyl)(phenyl)methanone melts at 75-79°C[1][2]. The addition of a fluorine atom is expected to have a modest impact on the crystal lattice energy. |

| Boiling Point | > 300 °C (at 760 mmHg) | High molecular weight and polarity from the carbonyl group lead to a high boiling point, typical for benzophenones. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Acetone, THF, Ethyl Acetate). | The large, non-polar aromatic structure dominates, making it hydrophobic. |

| logP (Octanol/Water) | ~3.5 - 4.5 (Calculated) | The presence of two aromatic rings and a bromine atom contributes to high lipophilicity. The fluorine atom has a smaller impact. A similar compound, (3-fluorophenyl)(4-fluorophenyl)methanone, has a predicted XlogP of 3.5[3]. |

Synthesis and Reaction Chemistry

The most direct and industrially scalable method for synthesizing diaryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable route to this compound.

Proposed Synthesis: Friedel-Crafts Acylation

The reaction involves the acylation of bromobenzene with 3-fluorobenzoyl chloride (Route A) or, alternatively, the acylation of fluorobenzene with 3-bromobenzoyl chloride (Route B). Both routes require a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride and generate the acylium ion electrophile.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Friedel-Crafts acylations[4].

Materials:

-

3-Fluorobenzoyl chloride (1.0 eq)

-

Bromobenzene (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Add bromobenzene (1.2 eq) to the cooled suspension. Add 3-fluorobenzoyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes. Causality: The slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions. AlCl₃ coordinates with the carbonyl oxygen of the acyl chloride, making the carbonyl carbon highly electrophilic.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Quenching: Cool the reaction mixture back to 0°C and slowly quench by pouring it over crushed ice and 1M HCl. Causality: This step decomposes the aluminum chloride complex and moves the product into the organic layer. The acid wash removes any remaining Lewis acid.

-

Extraction: Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Predictive Spectroscopic & Analytical Profile

The following spectroscopic data are predicted based on the known effects of the carbonyl, bromo, and fluoro substituents on aromatic systems.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band is predicted in the range of 1660-1670 cm⁻¹ . This is characteristic of a diaryl ketone.

-

Aromatic C-H Stretch: Bands will appear above 3000 cm⁻¹.

-

C-F Stretch: A strong band is expected between 1200-1300 cm⁻¹ [5].

-

C-Br Stretch: A medium to strong band is expected in the fingerprint region, typically between 500-600 cm⁻¹ [5].

-

Aromatic C=C Bending: Multiple bands will be present in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The spectrum will show complex multiplets in the aromatic region (δ 7.2-7.8 ppm ). The protons on both rings will be influenced by the electron-withdrawing effects of the carbonyl group and the respective halogens. Protons ortho to the carbonyl will be the most deshielded.

-

¹³C NMR (101 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): Predicted to be in the δ 194-196 ppm range.

-

C-Br Carbon: Predicted around δ 122 ppm .

-

C-F Carbon: Predicted around δ 163 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).

-

Other aromatic carbons will appear between δ 125-140 ppm, with observable C-F coupling.

-

-

¹⁹F NMR (377 MHz, CDCl₃): A single resonance is expected for the fluorine atom, likely in the range of δ -110 to -115 ppm , appearing as a multiplet due to coupling with nearby aromatic protons.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The key diagnostic feature will be the molecular ion peak pattern. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed at m/z 278 (for C₁₃H₈⁷⁹BrFO) and m/z 280 (for C₁₃H₈⁸¹BrFO).

-

Major Fragments: Common fragmentation pathways would involve the loss of Br (m/z 199), F, and CO, leading to fragment ions such as the 3-fluorobenzoyl cation (m/z 123) and the 3-bromobenzoyl cation (m/z 183/185).

Potential Applications in Research & Development

Halogenated benzophenones are versatile building blocks in organic synthesis. This compound is a valuable intermediate for several reasons:

-

Pharmaceutical Synthesis: The diaryl ketone scaffold is present in numerous biologically active molecules. The bromine and fluorine atoms provide two distinct handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity[6].

-

Materials Science: Benzophenone derivatives are widely used as photoinitiators in polymerization processes. The specific halogenation pattern can be used to tune the photochemical properties.

-

Chemical Probes: It can serve as a precursor for synthesizing chemical probes and ligands for biochemical assays.

Safety and Handling

While no specific MSDS is available for this compound, data from analogous substances like bis(3-bromophenyl)methanone and other halogenated ketones should be used to guide handling procedures[7][8][9].

-

Hazard Identification:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

References

-

American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. [Link]

-

Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. [Link]

-

PubChem. (n.d.). (3-fluorophenyl)(4-fluorophenyl)methanone. [Link]

- Google Patents. (2023).

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

Sources

- 1. (3-Bromophenyl)(phenyl)methanone | 1016-77-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. (3-Bromophenyl)(phenyl)methanone | 1016-77-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. PubChemLite - (3-fluorophenyl)(4-fluorophenyl)methanone (C13H8F2O) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structural Analysis of (3-Bromophenyl)(3-fluorophenyl)methanone

Introduction: The Significance of Diaryl Methanones

Substituted diaryl methanones, commonly known as benzophenones, represent a cornerstone scaffold in organic chemistry. Their rigid, yet conformationally flexible, three-dimensional structure makes them invaluable in diverse scientific fields. They serve as critical pharmacophores in drug discovery, act as photoinitiators in polymer chemistry, and are foundational building blocks for complex organic materials.[1][2] The precise structural characterization of these molecules is paramount, as subtle changes in substitution can dramatically alter their biological activity, photochemical properties, and solid-state packing.

Part 1: Foundational Analysis and In Silico Profiling

Before any bench work commences, a thorough in silico analysis provides a theoretical baseline for the expected experimental results. This initial step is crucial for designing experiments and for the rapid identification of any deviations from the expected outcomes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrFO | Calculated |

| Molecular Weight | 279.11 g/mol | Calculated |

| Monoisotopic Mass | 277.9742 Da | Calculated |

| XLogP3 | 3.9 | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Predicted |

Part 2: Mass Spectrometry: Confirming Mass and Isotopic Signature

Expertise & Causality: Mass Spectrometry (MS) is the initial and most fundamental analytical step. Its primary purpose is to confirm the molecular weight of the synthesized compound. For halogenated molecules like (3-Bromophenyl)(3-fluorophenyl)methanone, MS provides an additional layer of confirmation through the distinct isotopic pattern of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][4] This results in a characteristic "doublet" peak for any bromine-containing ion, where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of nearly equal intensity, separated by two mass-to-charge units (m/z). This signature is a powerful diagnostic tool that unequivocally confirms the presence of a single bromine atom.

Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1.0 mL of LC-MS grade acetonitrile to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of acetonitrile and deionized water with 0.1% formic acid.

-

Chromatographic Separation:

-

System: Agilent 1290 Infinity II LC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Detection:

-

System: Agilent 6545XT AdvanceLink Q-TOF or equivalent high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode. A negative-ion mode approach can also be highly effective for detecting organobromine compounds via in-source fragmentation to yield Br⁻ ions (m/z 79 and 81).[5][6]

-

Mass Range: 100-500 m/z.

-

Data Acquisition: Acquire data in both full scan mode and targeted MS/MS on the predicted parent ion masses.

-

Expected Data & Interpretation

The primary objective is to locate the molecular ion peak [M+H]⁺. The high-resolution data will allow for the confirmation of the elemental formula.

| Ion | Isotope Composition | Calculated m/z | Expected Relative Abundance |

| [M+H]⁺ | C₁₃H₉⁷⁹BrFO⁺ | 278.9817 | 100% |

| [M+2+H]⁺ | C₁₃H₉⁸¹BrFO⁺ | 280.9797 | ~98% |

The observation of two peaks at m/z 278.98 and 280.98 with nearly identical intensity provides powerful, self-validating evidence for a mono-brominated compound.[3][4]

Part 3: NMR Spectroscopy: Defining Molecular Connectivity

Expertise & Causality: While MS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise arrangement of atoms.[7] It is the definitive method for determining the connectivity of the molecule in solution. For this compound, a suite of NMR experiments is required:

-

¹H NMR: Reveals the number of unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Identifies the number of unique carbon environments. The large chemical shift range helps distinguish between sp² aromatic carbons and the sp² carbonyl carbon.

-

¹⁹F NMR: Directly observes the fluorine atom, providing a simple and clean confirmation of its presence.

-

2D NMR (COSY, HSQC, HMBC): Used to unambiguously assign all proton and carbon signals and confirm long-range correlations, for example, from protons to the carbonyl carbon.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.[8]

-

¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm.

-

¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 220 ppm.

-

¹⁹F NMR: Acquire 64 scans. No standard is needed; the spectrometer frequency is an absolute reference.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra.

Predicted Spectra & Interpretation

-

¹H NMR: The spectrum will be complex, showing 8 distinct signals in the aromatic region (~7.0 - 8.0 ppm). Protons on the 3-fluorophenyl ring will exhibit coupling to fluorine in addition to proton-proton coupling. Protons on the 3-bromophenyl ring will show standard ortho-, meta-, and para-coupling patterns.

-

¹³C NMR: Expect 13 distinct signals (unless accidental overlap occurs).

-

Carbonyl (C=O): A low-intensity signal around 194-196 ppm.[9]

-

Aromatic Carbons: 12 signals between 115-140 ppm.

-

C-F Bond: The carbon directly attached to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz).[8]

-

C-Br Bond: The carbon attached to bromine will have its signal intensity reduced due to quadrupolar relaxation and will be shifted downfield.

-

-

¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment in the molecule.

Part 4: Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Causality: X-ray Diffraction (XRD) on a single crystal provides the ultimate, unambiguous proof of structure. It moves beyond connectivity to define the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and, critically for benzophenones, the dihedral angle between the two aromatic rings.[1][10] This conformation can be vital for understanding intermolecular interactions and crystal packing, which influence physical properties and are crucial for computational modeling in drug design.

Experimental Protocol: Single-Crystal XRD

-

Crystal Growth: High-quality single crystals are a prerequisite. Slow evaporation is the most common method.

-

Dissolve the compound to near-saturation in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Loosely cover the vial to allow the solvent to evaporate over several days to weeks at room temperature.

-

Select a well-formed, defect-free crystal under a microscope.

-

-

Data Collection:

-

System: Bruker D8 Venture diffractometer or equivalent, equipped with a Mo or Cu X-ray source.

-

Mount the selected crystal on a goniometer head.

-

Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal vibrations and improve data quality.

-

Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell parameters and space group.

-

Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (Br).

-

Refine the structural model against the data (e.g., using SHELXL) to locate the remaining C, F, and O atoms, and finally the H atoms.

-

Expected Results & Interpretation

The final output is a refined crystal structure model. Key parameters to analyze include:

-

Confirmation of Connectivity: The model will visually confirm the 3-bromo and 3-fluoro substitution pattern.

-

Bond Lengths and Angles: These should fall within expected ranges for C-C, C-H, C=O, C-F, and C-Br bonds.

-

Dihedral Angle: The angle between the planes of the two phenyl rings is a key conformational feature of benzophenones, typically found to be around 50-60 degrees.[1]

-

Intermolecular Interactions: The analysis will reveal any hydrogen bonding, halogen bonding, or π-stacking interactions that dictate the crystal packing.

Conclusion: An Integrated, Self-Validating Approach

The structural elucidation of this compound is not achieved by a single technique but by the logical integration of complementary data. Mass spectrometry provides the foundational formula and confirms the presence of bromine. NMR spectroscopy then builds upon this foundation, mapping the intricate connectivity of the atoms. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure. Each step validates the previous one, creating a robust and irrefutable body of evidence that satisfies the rigorous demands of modern chemical research. This integrated workflow represents the gold standard for structural analysis in both academic and industrial settings.

References

-

Krupcik, J., Oswald, P., & Armstrong, D. W. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]

-

Holdsworth, D. K. (1993). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 70(9), 775. Available at: [Link]

-

Groom, C. R., & Allen, F. H. (2000). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. Acta Crystallographica Section B: Structural Science, 56(5), 897-904. Available at: [Link]

-

Schmidt, J., et al. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

PubChem. (3-Bromophenyl)(2,5-difluorophenyl)methanone. National Center for Biotechnology Information. Available at: [Link]

-

Kato, T., et al. (2022). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Fleischer, E. B., Sung, N., & Hawkinson, S. (1968). Crystal structure of benzophenone. The Journal of Physical Chemistry, 72(12), 4311-4312. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples... Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones... Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Available at: [Link]

-

Freundlich, J. S., et al. (2005). Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives. PubMed. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

-

American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). Some bioactive molecules containing diaryl ketone structure. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

(3-Bromophenyl)(3-fluorophenyl)methanone synthesis pathways

An In-Depth Technical Guide to the Synthesis of (3-Bromophenyl)(3-fluorophenyl)methanone

Introduction: The Significance of Diaryl Ketones

The diaryl ketone motif, and specifically this compound, represents a cornerstone in contemporary chemical synthesis. These structures are prevalent in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals, as well as in materials science, particularly in the development of photoinitiators and advanced polymers. The strategic placement of halogen atoms—in this case, bromine and fluorine—provides critical handles for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis to inform methodological selection for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide field-proven protocols, and evaluate the strategic advantages of each route.

Primary Synthetic Pathways: A Strategic Overview

The synthesis of unsymmetrical diaryl ketones such as this compound can be approached through several classic and modern organic transformations. The choice of pathway is often dictated by factors including starting material availability, scalability, functional group tolerance, and desired purity. We will focus on three principal methodologies: Friedel-Crafts Acylation, Grignard Reagent Acylation, and Palladium-Catalyzed Suzuki-Miyaura Coupling.

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a quintessential electrophilic aromatic substitution reaction for the synthesis of aryl ketones, first developed in 1877.[1] The reaction involves the addition of an acyl group to an aromatic ring, typically using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

Mechanistic Causality

The reaction proceeds through the generation of a highly electrophilic acylium ion.[4] The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[2][4] This potent electrophile is then attacked by the π-electrons of the nucleophilic aromatic ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or σ-complex.[4] Aromaticity is restored through the deprotonation of this intermediate by the AlCl₄⁻ complex, regenerating the AlCl₃ catalyst and yielding the final aryl ketone product.[2][5] A key feature of Friedel-Crafts acylation is that the product ketone is less reactive than the starting arene because the acyl group is deactivating, thus preventing polyacylation.[4]

For the synthesis of this compound, two symmetrical approaches are possible:

-

Route A: Acylation of fluorobenzene with 3-bromobenzoyl chloride.

-

Route B: Acylation of bromobenzene with 3-fluorobenzoyl chloride.

Both fluorine and bromine are deactivating substituents, which can slow the reaction.[4] This is a critical consideration, as strongly deactivated rings do not typically undergo Friedel-Crafts reactions.[4][6] However, as halogens are ortho-, para-directors, the acylation will primarily occur at the para position due to sterics, yielding the desired meta-substituted product relative to the halogen on the newly acylated ring.

Visualizing the Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene (1.0 eq)

-

3-Bromobenzoyl chloride (1.05 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold 1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charging: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Add 3-bromobenzoyl chloride (1.05 eq) to the dropping funnel, dissolved in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

-

Arene Addition: After the formation of the acylium ion complex (typically observed as a colored solution), add fluorobenzene (1.0 eq), dissolved in anhydrous DCM, dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0°C and carefully quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Pathway 2: Grignard Reagent Acylation

The Grignard reaction is a powerful and versatile organometallic reaction for forming carbon-carbon bonds.[7] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl group.[8][9]

Mechanistic Causality

The synthesis first requires the formation of a Grignard reagent by reacting an aryl halide with magnesium metal in an anhydrous ether solvent.[9] This process involves the insertion of magnesium into the carbon-halogen bond, creating a highly nucleophilic carbon center. The Grignard reagent (RMgX) then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. This addition forms a tetrahedral intermediate. Unlike the reaction with ketones or aldehydes, this intermediate is unstable and collapses, expelling the chloride ion to form the desired diaryl ketone.

For the synthesis of this compound, the most logical approach is:

-

Reaction of 3-fluorophenylmagnesium bromide with 3-bromobenzoyl chloride.

A critical aspect of this pathway is the absolute requirement for anhydrous conditions, as Grignard reagents are strong bases and will readily react with any protic source, including water, which would quench the reagent.[9][10]

Visualizing the Pathway: Grignard Synthesis

Caption: General workflow for Grignard synthesis of a diaryl ketone.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings (1.1 eq)

-

Iodine crystal (catalytic amount)

-

1-Bromo-3-fluorobenzene (1.0 eq)

-

3-Bromobenzoyl chloride (1.0 eq)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Apparatus Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas to exclude atmospheric moisture.[10]

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 eq) and a single crystal of iodine in the reaction flask.

-

In a dropping funnel, prepare a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous ether.

-

Add a small portion of the halide solution to the magnesium. The reaction is initiated when the brown iodine color disappears and the solution turns cloudy with gentle refluxing of the ether.[7] If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour at room temperature.

-

-

Acylation:

-

Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

-

Prepare a solution of 3-bromobenzoyl chloride (1.0 eq) in anhydrous ether in a separate dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Quenching and Work-up:

-

Cool the reaction mixture in an ice bath and quench by slowly adding 1M HCl to dissolve the magnesium salts.[7]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

-

Washing and Purification:

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Pathway 3: Suzuki-Miyaura Cross-Coupling

As a modern and highly versatile alternative, the Suzuki-Miyaura cross-coupling offers a powerful method for the synthesis of diaryl ketones under relatively mild conditions.[11] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like an arylboronic acid) and an electrophile.[12]

Mechanistic Causality & Strategy

The synthesis of diaryl ketones via Suzuki coupling typically employs an acyl coupling strategy. This involves the reaction between an arylboronic acid and an acyl chloride.[11] This approach avoids the need to handle toxic carbon monoxide gas, which is required for the alternative carbonylative coupling method.[11]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride, forming an acylpalladium(II) complex.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride and forming a diarylpalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the diaryl ketone product and regenerating the Pd(0) catalyst.

A viable Suzuki coupling route to the target molecule would be:

-

Coupling of 3-bromophenylboronic acid with 3-fluorobenzoyl chloride.

This method is prized for its excellent functional group tolerance and generally high yields.[12]

Visualizing the Catalytic Cycle: Suzuki-Miyaura Acyl Coupling

Caption: Catalytic cycle for Suzuki-Miyaura acyl coupling.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthesis route depends on a balance of practical and chemical considerations.

| Feature | Friedel-Crafts Acylation | Grignard Reagent Acylation | Suzuki-Miyaura Coupling |

| Starting Materials | Readily available arenes and acyl chlorides. | Aryl halides and acyl chlorides are common. | Requires arylboronic acids, which may need to be synthesized.[13] |

| Reaction Conditions | Harsh; requires stoichiometric strong Lewis acid. | Requires strictly anhydrous conditions; highly exothermic.[14] | Mild; catalytic amounts of palladium and a base. |

| Functional Group Tolerance | Poor; does not work with strongly deactivated rings or certain functional groups (-OH, -NH₂).[6][15] | Poor; incompatible with any acidic protons (e.g., alcohols, amines, carboxylic acids).[9] | Excellent; tolerates a wide range of functional groups.[12] |

| Scalability | Well-established for industrial scale, but waste from Lewis acid is an issue. | Can be difficult to scale due to exothermicity and moisture sensitivity.[14] | Highly scalable and amenable to high-throughput synthesis. |

| Byproducts/Waste | Generates significant acidic waste from the Lewis acid catalyst.[5] | Biphenyl from homo-coupling is a common byproduct.[16] | Generally cleaner, but palladium catalysts can be costly. |

| Key Advantage | Classic, well-understood, and uses inexpensive reagents.[4] | Powerful C-C bond formation using common starting materials. | High selectivity, mild conditions, and broad substrate scope.[11][12] |

Conclusion and Outlook

The synthesis of this compound can be successfully achieved through multiple strategic pathways.

-

Friedel-Crafts Acylation remains a viable, cost-effective option for large-scale synthesis, provided the deactivating nature of the halogenated rings does not excessively hinder reactivity.

-

The Grignard Reaction offers a powerful and direct route, but its stringent requirement for anhydrous conditions demands meticulous experimental technique, making it well-suited for laboratory-scale synthesis.

-

Suzuki-Miyaura Coupling represents the modern state-of-the-art, providing a highly versatile and functional-group-tolerant method that is ideal for complex molecule synthesis and medicinal chemistry applications where mild conditions and high selectivity are paramount.

The ultimate choice of method will be guided by the specific constraints and goals of the research or development program, balancing factors of cost, scale, safety, and chemical complexity.

References

-

Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides. Available from: [Link]

-

ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. Organic Letters. Available from: [Link]

-

Grignard Reaction. Available from: [Link]

-

Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Available from: [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]

-

ResearchGate. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Available from: [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Available from: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

-

University of Calgary. organic synthesis: benzoic acid via a grignard reaction. Available from: [Link]

-

YouTube. Grignard Reaction Experiment Part 1, Prelab. Available from: [Link]

-

Royal Society of Chemistry. Green Chemistry. Available from: [Link]

-

PREPARATION OF TRIPHENYL METHANOL BY GRIGNARD REACTION USE OF CARBON NUCLEOPHILES IN ORGANIC SYNTHESIS. Available from: [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. Available from: [Link]

-

European Patent Office. Grignard syntheses - EP 0119701 A1. Available from: [Link]

-

Molbase. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Available from: [Link]

-

PubChemLite. (3-fluorophenyl)(4-fluorophenyl)methanone (C13H8F2O). Available from: [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

-

PubChem. 1-Propanone, 1-(3-bromophenyl)-. Available from: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

Sources

- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. グリニャール試薬 [sigmaaldrich.com]

- 10. cerritos.edu [cerritos.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sites.pitt.edu [sites.pitt.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 16. chem.libretexts.org [chem.libretexts.org]

The Biological Activity of Halogenated Benzophenones: A Technical Guide for Drug Discovery and Development

Abstract

The benzophenone scaffold, a privileged structure in medicinal chemistry, gains significant modulatory potential upon halogenation. The introduction of halogen atoms onto the benzophenone core profoundly influences its physicochemical properties, thereby impacting its biological activity. This guide provides an in-depth exploration of the diverse biological activities of halogenated benzophenones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and toxicological considerations of these compounds across various therapeutic and disruptive domains, including their roles as anticancer agents, antimicrobial compounds, and endocrine disruptors. Detailed experimental protocols and visual workflows are provided to facilitate practical application and further research in this dynamic field.

Introduction: The Benzophenone Scaffold and the Influence of Halogenation

Benzophenones are diaryl ketones that serve as a foundational structure for a multitude of biologically active compounds, both natural and synthetic.[1][2] Their inherent structural features, including two aryl rings connected by a carbonyl group, provide a versatile template for chemical modification.[2] Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a powerful strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.

The introduction of halogens can lead to:

-

Altered Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Modified Electronic Properties: The electronegativity of halogens can alter the electron distribution within the benzophenone scaffold, influencing its interaction with biological targets.

-

Enhanced Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in biological macromolecules like proteins and nucleic acids, thereby improving binding affinity and specificity.

-

Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the compound's half-life in vivo.

This guide will explore how these halogen-driven modifications translate into a spectrum of biological activities.

Anticancer Activity of Halogenated Benzophenones

A growing body of evidence highlights the potential of halogenated benzophenones as anticancer agents.[3][4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Kinases and Inducing Apoptosis

Several halogenated benzophenones have been identified as potent inhibitors of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[6] By inhibiting PTKs, these compounds can disrupt downstream signaling pathways that promote tumor growth.

Furthermore, certain halogenated benzophenone analogs have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] This can occur through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic process.[4] Some compounds also exhibit anti-angiogenic effects, inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][7][8]

Signaling Pathway: Inhibition of Protein Tyrosine Kinase (PTK) by Halogenated Benzophenones

Caption: Halogenated benzophenones can inhibit the protein tyrosine kinase domain of growth factor receptors.

Structure-Activity Relationship (SAR)

The anticancer potency of halogenated benzophenones is highly dependent on the nature, number, and position of the halogen substituents.

| Compound Type | Halogen Substituent(s) | Position(s) | Key Findings | Reference |

| Benzophenone Analog | Chloro, Fluoro | Multiple | Increased number of halogen groups correlated with higher cytotoxic potency against A549, HeLa, and MCF-7 cells. | [4] |

| 2-Hydroxybenzophenone | Varied | Varied | The most potent compounds exhibited IC50 values ranging from 12.09 to 26.49 µM against breast and prostate cancer cell lines. | [5] |

| Benzophenone-Coumarin Conjugate | Fluoro, Chloro | para-position of benzoyl ring | Showed significant antiproliferative activity against MCF-7 and Ehrlich's ascites tumor (EAT) cell lines. | [8] |

| Pestalones B–H | Halogenated | Varied | Compounds 82 and 84 displayed potent anti-proliferation against PANC-1 cells with IC50s of 7.6 and 7.2 µM, respectively. | [9][10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of halogenated benzophenones against human cancer cell lines using a colorimetric MTS assay.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Human cancer cell line (e.g., A-549, HL-60, SMMC-7721, MDA-MB-231, SW480)[3]

-

Culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS)[3]

-

96-well cell culture plates

-

Test compound (halogenated benzophenone) dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Step-by-step workflow for determining the in vitro cytotoxicity of a compound.

Endocrine Disrupting Activity

While some halogenated benzophenones show therapeutic promise, others are recognized as endocrine-disrupting chemicals (EDCs).[11][12][13] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.

Mechanism of Action: Interaction with Hormone Receptors

Halogenated benzophenones, particularly those used as UV filters in personal care products like Benzophenone-1 (BP-1) and Benzophenone-3 (BP-3), can exhibit estrogenic and anti-androgenic activities.[11][12][14][15] They can bind to hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR), either mimicking or blocking the action of endogenous hormones.[11][14][15]

For instance, chlorination of BP-1 has been shown to enhance its anti-androgenic activity.[14][15] The chlorinated byproducts exhibit a higher binding affinity for the androgen receptor, leading to a more potent disruption of AR signaling.[14][15] This can result in the downregulation of AR-regulated genes.[14][15]

Toxicological Profile and Environmental Concerns

The widespread use of benzophenones in sunscreens and other consumer products has led to their detection in the environment and in human tissues.[13][14] Their endocrine-disrupting properties raise concerns about potential adverse effects on reproductive health and development in both humans and wildlife.[11][12][16] The European Chemicals Agency (ECHA) has classified Benzophenone-3 as an endocrine disruptor for both human health and the environment.[12]

| Compound | Endocrine Effect | Key Findings | Reference |

| Benzophenone-1 (BP-1) | Anti-androgenic | Chlorinated byproducts show significantly higher anti-androgenic activity than the parent compound. | [14][15] |

| Benzophenone-3 (BP-3) | Estrogenic, Anti-androgenic | Activates human estrogen receptors and can interfere with gonadal function. | [11] |

| Halogenated Benzophenones | Endocrine Disruption | Can interfere with hormonal systems through various mechanisms, including receptor binding and transcriptional activation. | [17] |

Experimental Protocol: Yeast Two-Hybrid Assay for Anti-Androgenic Activity

This protocol describes a yeast-based assay to screen for the anti-androgenic activity of halogenated benzophenones.[14][15]

Objective: To determine the ability of a test compound to inhibit the binding of an androgen to the human androgen receptor (AR).

Materials:

-

Saccharomyces cerevisiae strain engineered to express the human AR and a reporter gene (e.g., lacZ) under the control of an androgen-responsive element.

-

Yeast growth medium.

-

Test compound (halogenated benzophenone) dissolved in DMSO.

-

A known androgen (e.g., dihydrotestosterone, DHT).

-

Lysis buffer.

-

Substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG for β-galactosidase).

-

Microplate reader.

Procedure:

-

Yeast Culture: Grow the engineered yeast strain in appropriate selective medium.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the androgen (DHT) to all wells except the negative control.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (DHT only) and a vehicle control (DMSO).

-

Yeast Inoculation: Add the yeast culture to each well and incubate at 30°C with shaking for a specified time.

-

Cell Lysis and Enzyme Assay: Lyse the yeast cells to release the reporter enzyme. Add the appropriate substrate and incubate to allow for color development.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition of the androgen-induced reporter gene expression for each concentration of the test compound. Determine the EC50 value, the concentration at which the compound inhibits 50% of the androgenic activity.[14][15]

Other Biological Activities

The biological activities of halogenated benzophenones extend beyond anticancer and endocrine-disrupting effects.

-

Antimicrobial Activity: Some halogenated benzophenones have demonstrated activity against a range of microorganisms, including bacteria and fungi.[2][18]

-

Antiviral Activity: The benzophenone scaffold has been explored for the development of antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[2][19]

-

Enzyme Inhibition: Halogenated benzophenones can act as inhibitors of various enzymes, such as steroid sulfatase (STS), which is a target in oncology.[20]

-

Multidrug Resistance (MDR) Modulation: Certain benzophenone derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transporter protein that contributes to multidrug resistance in cancer cells.[21][22]

Synthesis and Analysis

The synthesis of halogenated benzophenones can be achieved through various organic reactions, with Friedel-Crafts acylation being a common method.[23] The specific synthetic route can be adapted to introduce halogens at desired positions on the benzophenone core.

Analytical methods for the detection and quantification of halogenated benzophenones in various matrices, such as water and consumer products, are crucial for monitoring human exposure and environmental contamination. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed.[24][25][26][27][28]

Logical Relationship: From Synthesis to Biological Evaluation

Caption: A typical workflow from the synthesis of halogenated benzophenones to their biological evaluation.

Conclusion and Future Perspectives

Halogenated benzophenones represent a fascinating and complex class of compounds with a dual nature. On one hand, they hold significant promise as therapeutic agents, particularly in the realm of oncology. The ability to fine-tune their biological activity through targeted halogenation makes them attractive candidates for further drug development. On the other hand, the endocrine-disrupting properties of some halogenated benzophenones, especially those used in consumer products, necessitate careful risk assessment and monitoring.

Future research should focus on:

-

Designing novel halogenated benzophenones with enhanced target specificity and reduced off-target effects.

-

Elucidating the detailed molecular mechanisms underlying their diverse biological activities.

-

Developing more sensitive and robust analytical methods for their detection in complex matrices.

-

Conducting comprehensive long-term toxicological studies to better understand the potential health risks associated with chronic exposure.

By continuing to explore the rich chemical space of halogenated benzophenones, the scientific community can harness their therapeutic potential while mitigating their potential risks to human health and the environment.

References

- Cao, J., Chen, Y., Ma, Y., Chen, J., & Zhu, M. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed.

- Zhan, J., Liu, S., He, Y., Zhang, Z., Liu, W., & Zhang, K. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology, 34(4), 1140-1149.

- El-Sayed, M. T. (n.d.).

- Zhou, Y., Xiang, C., Zhu, H., & Liu, H. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(31), 22003-22012.

- Woo, L. W., Jackson, T., Purohit, A., Reed, M. J., & Potter, B. V. (2000). Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. Journal of Medicinal Chemistry, 43(8), 1559-1570.

- Kumar, D., Kumar, N., Akram, M., Kwon, Y., & Singh, R. K. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 7(6), 1145-1157.